4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound notable for its diverse applications in medicinal chemistry and organic synthesis. This compound features a complex structure that includes both bromine and iodine halogens, along with a trifluoromethyl group, which enhances its chemical reactivity and biological activity. The presence of these functional groups makes it a valuable precursor for the development of various pharmacologically active substances.
The compound is classified under indazole derivatives, which are characterized by a fused benzene and pyrazole ring. Indazoles are known for their significant biological properties, including anticancer and antimicrobial activities. 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole can be synthesized through various methods, often involving the manipulation of simpler indazole derivatives or related compounds.
The synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole typically involves several key steps:
The molecular formula of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole is C_9H_5BrF_3I, with a molecular weight of approximately 347.94 g/mol. The structure consists of an indazole core with the following substituents:
This arrangement contributes to its unique electronic properties, influencing both its reactivity and potential biological interactions.
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole can participate in several types of chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate for oxidation processes .
The mechanism of action for 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with lipid environments within cells. Additionally, the halogen atoms (bromine and iodine) can participate in halogen bonding, which may influence binding affinity to specific biological targets.
Studies suggest that this compound may inhibit certain enzyme activities or modulate receptor functions, making it a candidate for further exploration in drug development .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole has several significant applications:
Regioselective halogenation of the indazole scaffold is foundational for synthesizing 4-bromo-3-iodo-6-(trifluoromethyl)-1H-indazole. Modern approaches leverage metal-free methodologies to achieve precise bromination and iodination at specific ring positions. N-Bromosuccinimide (NBS) in ethanol at 50°C enables high-yield mono-bromination (up to 98%) at the C3 position of 2H-indazoles, while controlled iodination typically employs N-iodosuccinimide (NIS) under inert conditions to prevent undesired polyhalogenation . Sequential halogenation requires strategic positional protection: The C3 position is preferentially halogenated first due to higher electron density, followed by electrophilic substitution at C4 or C7 using directing groups or steric modulation [10].
Industrial-scale synthesis often begins with 6-(trifluoromethyl)-1H-indazole, where bromination at C4 is achieved using bromine in acetic acid under reflux. This yields 4-bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000342-95-9, MW: 265.03), a key precursor for subsequent iodination [2] [3]. For 3-iodo derivatives, palladium-catalyzed diazotization-iodination of 3-aminoindazoles provides regioselectivity, though metal-free alternatives using iodine monochloride are emerging to reduce costs .
Table 1: Solvent and Temperature Effects on Indazole Bromination
Solvent | NBS Equiv. | Temp (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Ethanol | 1.0 | 50 | 2.0 | 97% | C3-monobromination |
Acetonitrile | 1.0 | 50 | 2.0 | 98% | C3-monobromination |
Water | 1.3 | 95 | 5.0 | 96% | C3-monobromination |
Ethanol | 4.0 | 80 | 8.0 | 71% | C3,C5,C7-tribromination |
The bromo and iodo substituents in 4-bromo-3-iodo-6-(trifluoromethyl)-1H-indazole serve as orthogonal handles for sequential cross-coupling. The C–I bond, being more reactive than C–Br, allows selective functionalization at C3 prior to modifying C4. Palladium-catalyzed Suzuki reactions efficiently replace iodine at C3 with aryl/heteroaryl boronic acids, while leaving the bromine intact for subsequent reactions. Key catalysts include Pd(PPh₃)₄ and XPhos Pd G3, which operate under mild conditions (60–80°C) in toluene/water mixtures [5] [8].
For C4 functionalization, Stille coupling using organotin reagents or Negishi reactions with zinc organometallics are preferred after C3 modification due to their tolerance of the trifluoromethyl group. The electron-withdrawing nature of CF₃ slightly reduces nucleophilic substitution kinetics but enhances stability during catalysis. Notably, methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885519-41-5, MW: 322.93) exemplifies this strategy, where iodination precedes carboxylation [5] [8].
Table 2: Catalyst Performance in Indazole Cross-Coupling
Reaction Type | Catalyst System | Conditions | Functional Group Tolerance | Yield Range |
---|---|---|---|---|
Suzuki (C3) | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | Aryl, vinyl, heterocyclic | 75–92% |
Stille (C4) | Pd₂(dba)₃, AsPh₃ | DMF, 100°C | Ketones, esters | 68–85% |
Negishi (C4) | PdCl₂(dppf), ZnCl₂ | THF, 60°C | Amides, nitriles | 70–90% |
Incorporating the trifluoromethyl group at C6 follows two primary strategies: late-stage radical trifluoromethylation or building-block approaches using pre-functionalized aromatics. The radical pathway employs Umemoto’s reagent (electrophilic CF₃⁺) or CF₃I/Cu powder under photoredox conditions to trifluoromethylate 4,7-dibromoindazoles. While direct, this method risks regioisomer contamination due to competing reactions at C4, C5, and C7 [10].
Conversely, building-block synthesis starts with 2-methyl-3-nitrotrifluoromethylbenzene (industrial precursor). Reduction of the nitro group, followed by diazotization-ring closure using isoamyl nitrite, yields 6-(trifluoromethyl)-1H-indazole with >98% regiopurity. This method avoids post-cyclization trifluoromethylation challenges, though it requires stringent control over cyclization conditions (e.g., crown ether catalysis) to suppress acetyl byproducts [3] [10]. Electrophilic routes using Togni’s reagent offer higher atom economy but are cost-prohibitive above gram-scale [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2